molecular formula C15H10BrCl4NO2 B11711340 N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-3-chlorobenzamide

N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-3-chlorobenzamide

Katalognummer: B11711340
Molekulargewicht: 458.0 g/mol
InChI-Schlüssel: BFGYECYSXFPXHG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-3-chlorobenzamide is a synthetic organic compound with the molecular formula C15H10BrCl4NO2. It is characterized by the presence of bromine, chlorine, and phenoxy groups, which contribute to its unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-3-chlorobenzamide typically involves the reaction of 4-bromophenol with trichloroacetonitrile to form an intermediate, which is then reacted with 3-chlorobenzoyl chloride under specific conditions to yield the final product . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-3-chlorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-3-chlorobenzamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-3-chlorobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to the modulation of biochemical pathways and cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-3-chlorobenzamide is unique due to its specific combination of bromine, chlorine, and phenoxy groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C15H10BrCl4NO2

Molekulargewicht

458.0 g/mol

IUPAC-Name

N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-3-chlorobenzamide

InChI

InChI=1S/C15H10BrCl4NO2/c16-10-4-6-12(7-5-10)23-14(15(18,19)20)21-13(22)9-2-1-3-11(17)8-9/h1-8,14H,(H,21,22)

InChI-Schlüssel

BFGYECYSXFPXHG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC(C(Cl)(Cl)Cl)OC2=CC=C(C=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.